molecular formula C5H9F2NO B1428556 (4,4-Difluoropyrrolidin-2-yl)methanol CAS No. 1334488-61-7

(4,4-Difluoropyrrolidin-2-yl)methanol

Cat. No.: B1428556
CAS No.: 1334488-61-7
M. Wt: 137.13 g/mol
InChI Key: STLGRNYDDKFZIR-UHFFFAOYSA-N
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Description

(4,4-Difluoropyrrolidin-2-yl)methanol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This structure imparts unique physicochemical properties, such as enhanced metabolic stability and polarity, making it valuable in medicinal chemistry as a building block for drug discovery . Its hydrochloride salt forms (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride) are frequently utilized to improve solubility and crystallinity .

Properties

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRNYDDKFZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 4-position. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under appropriate conditions.

Major Products

    Oxidation: (4,4-Difluoropyrrolidin-2-yl)carboxylic acid.

    Reduction: (4,4-Difluoropyrrolidin-2-yl)methanamine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Difluoropyrrolidin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can influence the metabolic stability and bioavailability of the compound.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where the fluorine atoms can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (4,4-Difluoropyrrolidin-2-yl)methanol, highlighting variations in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound C₅H₉F₂NO 149.13 (free base) Parent compound; hydroxyl and difluoro groups Intermediate for chiral synthesis
[(2R)-4,4-Difluoropyrrolidin-2-yl]methanol hydrochloride C₅H₁₀ClF₂NO 173.59 Hydrochloride salt; improved solubility Pharmaceutical synthesis (e.g., enantioselective catalysts)
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol C₁₁H₁₄F₂N₂O 228.24 4-Aminophenyl substituent; enhanced aromatic interactions Research intermediate (e.g., kinase inhibitors)
(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol C₉H₁₀ClF₂N₃O 249.64 Chloropyrazinyl group; potential heterocyclic reactivity Specialty chemical for agrochemical or drug discovery
(S)-Bis-(3,5-bis-(trifluoromethyl)-phenyl)-(4,4-difluoropyrrolidin-2-yl)-methanol (S5) C₂₃H₁₇F₁₀NO 652.13 Bulky trifluoromethylphenyl groups; high lipophilicity Photocatalysis; asymmetric synthesis

Structural and Functional Differences

  • Hydrochloride Salts: The hydrochloride derivatives (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride) exhibit enhanced aqueous solubility compared to the free base, critical for formulation in drug delivery systems. Storage conditions differ, with hydrochloride salts requiring inert atmospheres and refrigeration (2–8°C) to prevent degradation .
  • Aromatic Substitutions: The 4-aminophenyl variant (MW 228.24) introduces a primary amine, enabling conjugation with carboxylic acids or electrophiles. This modification expands utility in peptide-mimetic drug design .
  • Heterocyclic Modifications : The 3-chloropyrazinyl analog (MW 249.64) introduces a chlorinated heteroaromatic ring, likely altering electronic properties and binding affinity in target proteins .
  • Steric and Electronic Effects : Complex derivatives like S5 (MW 652.13) incorporate bulky bis(trifluoromethyl)phenyl groups, which increase steric hindrance and electron-withdrawing effects. Such modifications are leveraged in asymmetric catalysis and high-value photochemical applications .

Biological Activity

(4,4-Difluoropyrrolidin-2-yl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group. This unique structure enhances its lipophilicity and reactivity, which are crucial for its biological interactions. The presence of fluorine atoms is known to increase binding affinity to various proteins through enhanced hydrogen bonding and hydrophobic interactions .

This compound exhibits significant biological activity by interacting with several enzymes and proteins. Key mechanisms include:

  • Interaction with Alcohol Dehydrogenase : This compound facilitates the oxidation of alcohols to aldehydes or ketones, potentially enhancing the enzyme's catalytic efficiency through conformational changes .
  • Modulation of Protein Kinases : It influences cellular signaling pathways by altering the phosphorylation states of protein kinases, which can lead to changes in gene expression .
  • Potential DPP-4 Inhibition : Although not directly studied for DPP-4 inhibition, structural similarities with known inhibitors suggest potential efficacy in modulating glucose metabolism .

Biological Activity Overview

Research indicates that this compound may possess various therapeutic properties. Below is a summary table of its predicted biological activities:

Biological Activity Mechanism Potential Applications
Analgesic EffectsInteraction with pain receptorsPain management therapies
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory diseases
Antidiabetic PotentialPossible DPP-4 inhibitionManagement of Type 2 diabetes
Neuroprotective EffectsInfluence on neurotrophic factorsPotential in neurodegenerative disease treatment

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound significantly enhances the activity of alcohol dehydrogenase in vitro, suggesting a role in metabolic processes involving alcohol substrates .
  • Protein Kinase Inhibition : In a screening assay involving 140 protein kinases, the compound showed selective inhibition against specific kinases, indicating its potential as a therapeutic agent in cancer treatment .
  • Computational Modeling : Structure-activity relationship (SAR) studies using molecular docking simulations have predicted binding affinities for various biological targets, supporting its potential use in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluoropyrrolidin-2-yl)methanol
Reactant of Route 2
(4,4-Difluoropyrrolidin-2-yl)methanol

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